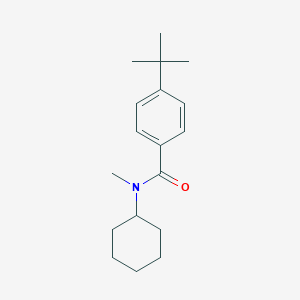![molecular formula C17H24N2O4 B250131 Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate](/img/structure/B250131.png)
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of pharmacology. It is a piperazine derivative that has been synthesized using various methods.
Wirkmechanismus
The exact mechanism of action of ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is not fully understood. However, it has been suggested that it may exert its effects by modulating the activity of various neurotransmitters, including GABA, dopamine, and serotonin (Chen et al., 2015).
Biochemical and Physiological Effects
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines (Gao et al., 2018). It has also been shown to have analgesic effects by reducing the perception of pain (Chen et al., 2015). In addition, it has been shown to induce apoptosis in cancer cells (Gao et al., 2018).
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate in lab experiments is its potential to modulate the activity of various neurotransmitters. This makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one of the limitations of using ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for research on ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate. One potential direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Another potential direction is to study its mechanism of action in more detail, in order to better understand how it exerts its effects. In addition, further research is needed to determine the safety and toxicity of this compound, in order to determine its potential for use in humans.
Conclusion
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate is a synthetic compound that has potential applications in the field of pharmacology. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties, and may also have potential as a sedative and anxiolytic agent. Its mechanism of action is not fully understood, but it may exert its effects by modulating the activity of various neurotransmitters. While it has potential as a useful tool for studying various physiological and pathological conditions, it is important to use appropriate safety measures when handling this compound. Future research is needed to determine its potential as a therapeutic agent and to better understand its mechanism of action.
Synthesemethoden
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate can be synthesized using various methods. One of the methods involves the reaction of ethyl 4-bromobutyrate with 4-ethylphenol in the presence of potassium carbonate to form ethyl 4-(4-ethylphenoxy)butyrate. This intermediate is then reacted with piperazine and acetic anhydride to form ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate (Chen et al., 2015).
Wissenschaftliche Forschungsanwendungen
Ethyl 4-[(4-ethylphenoxy)acetyl]-1-piperazinecarboxylate has been studied for its potential applications in the treatment of various diseases. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties (Gao et al., 2018). It has also been studied for its potential use as a sedative and anxiolytic agent (Chen et al., 2015).
Eigenschaften
Molekularformel |
C17H24N2O4 |
|---|---|
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
ethyl 4-[2-(4-ethylphenoxy)acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-3-14-5-7-15(8-6-14)23-13-16(20)18-9-11-19(12-10-18)17(21)22-4-2/h5-8H,3-4,9-13H2,1-2H3 |
InChI-Schlüssel |
FYZHUGYPWHZMJG-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC |
Kanonische SMILES |
CCC1=CC=C(C=C1)OCC(=O)N2CCN(CC2)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-chloro-2-(4-morpholinyl)phenyl]-4-phenylbutanamide](/img/structure/B250049.png)
![4-{[2-(2,5-Dimethylphenoxy)propanoyl]amino}benzamide](/img/structure/B250052.png)
![ethyl 4-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethoxy]benzoate](/img/structure/B250057.png)
![N-[3-(aminocarbonyl)-5-benzyl-4-methyl-2-thienyl]nicotinamide](/img/structure/B250058.png)
![2-{[(2-isopropylphenoxy)acetyl]amino}-N,N-dimethylbenzamide](/img/structure/B250059.png)
![4-ethoxy-N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B250061.png)
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-propoxybenzamide](/img/structure/B250062.png)
![5-{2-[(4-Ethoxyanilino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B250063.png)
![N-allyl-4-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzenesulfonamide](/img/structure/B250065.png)
![N-(tert-butyl)-2-({[(4-ethoxybenzoyl)amino]carbothioyl}amino)benzamide](/img/structure/B250067.png)
![4-ethoxy-N-({2-[(4-methylpiperazin-1-yl)carbonyl]phenyl}carbamothioyl)benzamide](/img/structure/B250068.png)

![2-chloro-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B250072.png)